molecular formula C12H15BrO2 B6335418 Methyl 5-bromo-5-phenylpentanoate CAS No. 263750-46-5

Methyl 5-bromo-5-phenylpentanoate

Cat. No. B6335418
CAS RN: 263750-46-5
M. Wt: 271.15 g/mol
InChI Key: VFDHOEUTMYIPMF-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-5-phenylpentanoate” is a chemical compound with the molecular formula C12H15BrO2 . It has a molecular weight of 271.15000 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 271.15000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Bioactive Molecules

Methyl 5-bromo-5-phenylpentanoate: is utilized in the synthesis of bioactive molecules. Its bromine atom can be strategically replaced or used in coupling reactions to create complex structures found in biologically active compounds .

Drug Development

In drug development, this compound serves as a building block for the creation of novel pharmaceuticals. Its phenylpentanoate moiety is a valuable precursor in the synthesis of drugs aimed at treating various diseases.

Material Science

The compound’s unique structure is explored in material science for the development of new materials with potential applications in electronics and nanotechnology.

Cancer Research

Researchers have investigated derivatives of This compound for their potential anticancer properties. The compound’s ability to form various analogs makes it a candidate for creating new chemotherapeutic agents .

Analytical Chemistry

In analytical chemistry, This compound is used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Agricultural Chemistry

This compound is also significant in agricultural chemistry, where it can be used to synthesize pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Environmental Science

In environmental science, the compound’s derivatives are studied for their degradation products and environmental fate, which is crucial for assessing their ecological impact .

Chemical Education

Lastly, This compound serves as an example in chemical education for teaching synthetic strategies and reaction mechanisms due to its functional groups and reactivity .

properties

IUPAC Name

methyl 5-bromo-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDHOEUTMYIPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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